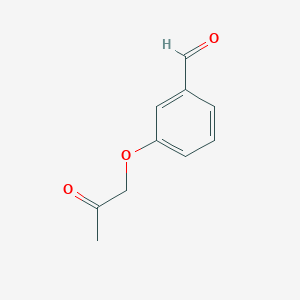

3-(2-Oxopropoxy)benzaldehyde

Description

Significance of Aryl Aldehyde Scaffolds in Modern Organic Synthesis

Aryl aldehyde scaffolds, the core structure of substituted benzaldehydes, are of paramount importance in modern organic synthesis. The aldehyde group is a key functional group that can undergo a wide variety of chemical transformations. These include, but are not limited to, oxidation to carboxylic acids, reduction to alcohols, and participation in numerous carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. This versatility allows chemists to construct complex molecular architectures from relatively simple starting materials. Aryl aldehydes are integral to the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic and optical properties. rsc.org The ability to introduce a wide range of substituents onto the benzene (B151609) ring further enhances their utility, allowing for the fine-tuning of the steric and electronic properties of the target molecules. researchgate.net

Overview of Ether-Containing Benzaldehyde (B42025) Derivatives in Chemical Literature

Ether-containing benzaldehyde derivatives represent a significant subclass of substituted benzaldehydes. The ether linkage can be introduced through various synthetic methods, with the Williamson ether synthesis being a classic and widely used approach. orientjchem.org This method typically involves the reaction of a hydroxybenzaldehyde with an alkyl halide in the presence of a base. orientjchem.org These compounds are not merely synthetic curiosities; they are found in natural products and are intermediates in the synthesis of a range of biologically active molecules. For instance, some ether derivatives of benzaldehyde have been investigated for their antibacterial properties. edu.krd The nature of the ether substituent can influence the compound's physical properties, such as solubility and lipophilicity, which can be crucial for applications in medicinal chemistry and materials science. researchgate.net

Research Landscape of 3-(2-Oxopropoxy)benzaldehyde within Chemical Sciences

The research landscape for the specific compound this compound appears to be limited. While it is commercially available and listed in chemical databases, there is a notable scarcity of dedicated research articles or patents detailing its specific synthesis, reactivity, or applications in the reviewed scientific literature. Its chemical structure, featuring both an aldehyde and a ketone functional group connected by an ether linkage to a benzene ring, suggests it could be a versatile intermediate for synthesizing more complex molecules, particularly heterocyclic compounds. However, without specific studies, its role in chemical sciences remains largely underexplored and speculative.

Chemical and Physical Properties of this compound

While detailed experimental data is not widely published, some basic properties of this compound can be identified from chemical databases.

| Property | Value |

| CAS Number | 192457-18-4 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | This compound |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

3-(2-oxopropoxy)benzaldehyde |

InChI |

InChI=1S/C10H10O3/c1-8(12)7-13-10-4-2-3-9(5-10)6-11/h2-6H,7H2,1H3 |

InChI Key |

NVFCDTVCMRXXIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC1=CC=CC(=C1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Oxopropoxy Benzaldehyde and Analogous Architectures

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing a target molecule into simpler, commercially available precursors. amazonaws.com For 3-(2-Oxopropoxy)benzaldehyde, the most logical retrosynthetic disconnection involves cleaving the ether linkage, as this bond is readily formed through well-established synthetic protocols.

The primary disconnection strategy (Path A) is based on the Williamson ether synthesis. chemistrysteps.commasterorganicchemistry.com This involves breaking the C-O bond of the ether, which leads to two synthons: a phenolic anion (anionic synthon) and a β-keto-carbocation (cationic synthon). These synthons correspond to the chemical reagents 3-hydroxybenzaldehyde (B18108) and an α-haloketone, such as chloroacetone or bromoacetone. This approach is highly convergent and utilizes readily available starting materials.

An alternative, less direct disconnection (Path B) could involve breaking the C-C bond between the carbonyl carbon and the adjacent methylene (B1212753) group in the side chain. This would lead to a 3-(formylphenoxy)methyl synthon and an acetyl synthon. While synthetically more challenging for this specific target, this type of disconnection is considered in the design of analogous structures where different ketone functionalities are desired.

Strategic Disconnections for this compound:

| Path | Disconnected Bond | Precursors | Synthetic Reaction Type |

| A | ArO–CH₂ | 3-Hydroxybenzaldehyde + Chloroacetone | Williamson Ether Synthesis |

| B | O–CH₂–C(O) | 3-(Bromomethyl)oxybenzaldehyde + Acetone (B3395972) Enolate | Nucleophilic Substitution |

Given its efficiency and high-yield potential, Path A represents the most strategically sound approach for the laboratory-scale and industrial synthesis of this compound.

Direct Alkylation and Etherification Approaches for Oxopropoxy Linkages

Direct alkylation and etherification are foundational methods for forming the C-O bonds that define the oxopropoxy linkage in the target molecule and its analogs.

Optimized Williamson Ether Synthesis Variants for Benzaldehyde (B42025) Precursors

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing this compound, the reaction involves the nucleophilic substitution of a halide from an α-haloketone by the phenoxide ion of 3-hydroxybenzaldehyde. wikipedia.orgbyjus.com

The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 3-hydroxybenzaldehyde with a suitable base, attacks the carbon atom bearing the halogen in chloroacetone or a similar reagent. masterorganicchemistry.com The efficiency of this synthesis is highly dependent on the reaction conditions.

Key optimization parameters include the choice of base, solvent, and temperature. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenolic hydroxyl group without promoting side reactions involving the sensitive aldehyde functionality. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are preferred as they effectively solvate the cation of the base while leaving the phenoxide nucleophile highly reactive. byjus.com

Table of Optimized Williamson Ether Synthesis Conditions:

| Parameter | Optimal Range | Impact on Yield and Purity |

| Base | K₂CO₃, Cs₂CO₃ | Stronger bases (e.g., NaH) may lead to side reactions with the aldehyde. |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance the rate of SN2 reaction. |

| Alkylating Agent | Chloroacetone, Bromoacetone | Bromoacetone is more reactive but chloroacetone is often more cost-effective. |

| Temperature | 50-80 °C | Higher temperatures can lead to decomposition and side products. byjus.com |

| Reaction Time | 4-12 hours | Monitored by TLC to ensure complete consumption of starting material. |

Selective Functionalization Strategies for Phenolic Benzaldehydes

Phenolic benzaldehydes contain two key functional groups: a nucleophilic hydroxyl group and an electrophilic aldehyde group. Selective functionalization requires conditions that favor reaction at the desired site while leaving the other group intact. In the case of O-alkylation via the Williamson synthesis, the reaction conditions are generally mild enough to prevent unwanted reactions at the aldehyde.

The key to chemoselectivity is the generation of the phenoxide in situ. The phenoxide is a much stronger nucleophile than the neutral hydroxyl group, driving the reaction towards O-alkylation. The aldehyde group is a relatively weak electrophile and does not typically react with the alkyl halide under these neutral to basic conditions. Furthermore, strong bases that might add to the carbonyl (like organolithiums) are avoided. The use of bases like K₂CO₃ ensures that the aldehyde remains unaffected during the etherification process.

For more complex substrates with multiple hydroxyl groups, regioselectivity becomes a critical consideration. This can be addressed through the use of protecting groups or by exploiting the differential acidity of the various phenolic protons. However, for a simple precursor like 3-hydroxybenzaldehyde, these considerations are not necessary.

Multi-Component Reactions (MCRs) Incorporating Benzaldehyde and Oxopropyl Moieties

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov They offer high atom economy and efficiency, making them attractive for generating molecular diversity.

Adaptations of the Biginelli Reaction for Phosphonate-Containing Analogs

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.org This reaction has been adapted to synthesize phosphonate-containing analogs by replacing the β-ketoester component with a β-ketophosphonate, such as diethyl (2-oxopropyl)phosphonate. researchgate.net

These reactions are typically catalyzed by Lewis or Brønsted acids and can be significantly accelerated using microwave irradiation. tandfonline.comresearchgate.net This modification allows for the incorporation of a phosphonate group, a moiety of interest in medicinal chemistry, into the dihydropyrimidinone scaffold. A variety of aromatic aldehydes, including substituted benzaldehydes, can be used in this reaction, demonstrating its broad scope. tandfonline.com

Table of Representative Biginelli Reactions with β-Ketophosphonates:

| Aldehyde | β-Ketophosphonate | Urea Derivative | Catalyst | Yield (%) | Reference |

| Benzaldehyde | Diethyl (2-oxopropyl)phosphonate | Urea | Zn(OTf)₂ | 78 | researchgate.net |

| 4-Chlorobenzaldehyde | Diethyl (2-oxopropyl)phosphonate | Urea | Zn(OTf)₂ | 81 | tandfonline.com |

| 4-Methylbenzaldehyde | Dimethyl (2-oxopropyl)phosphonate | Thiourea | Zn(OTf)₂ | 75 | tandfonline.com |

| Butyraldehyde | Diethyl (2-oxopropyl)phosphonate | Urea | Zn(OTf)₂ | 43 | tandfonline.com |

This methodology provides an efficient route to complex heterocyclic phosphonates from simple starting materials.

Tandem and Cascade Cyclization Strategies for Heterocyclic Systems

Tandem and cascade reactions enable the construction of complex polycyclic systems in a single, efficient operation. These strategies often rely on the generation of a reactive intermediate that undergoes a series of subsequent intramolecular reactions. Benzaldehyde derivatives are versatile starting materials for initiating such cascades.

One example is the tandem cyclization of 2-ethynylbenzaldehydes with other reagents to form fused heterocyclic systems. For instance, a copper-iodine promoted reaction between 2-ethynylbenzaldehydes and ortho-benzenediamines leads to the formation of iodoisoquinoline-fused benzimidazoles through a tandem process. acs.org

Another powerful strategy involves Brønsted acid-catalyzed carbocyclization cascades. In these reactions, an aldehyde condenses with an alkynyl alcohol to generate an oxocarbenium ion intermediate. This intermediate can then undergo a series of intramolecular cyclizations, including a formal cycloaddition, to rapidly build complex, linear-fused heterocyclic ring systems. rsc.org These reactions demonstrate how a simple aldehyde functional group can be used to trigger a complex bond-forming cascade, leading to significant increases in molecular complexity in a single step.

Catalytic Approaches in the Synthesis of this compound and Derivatives

Catalysis is at the forefront of modern organic synthesis, providing pathways to complex molecules with high efficiency. For the synthesis of this compound and its analogs, both Lewis acid and transition metal catalysis play significant roles in activating substrates and facilitating key bond-forming reactions.

Lewis acid catalysis is a powerful tool for enhancing the reactivity of carbonyl compounds. In the context of synthesizing this compound, Lewis acids can be employed to promote the etherification of 3-hydroxybenzaldehyde with a suitable three-carbon building block, such as chloroacetone. The primary role of the Lewis acid is to activate the carbonyl group or to facilitate the formation of a more reactive electrophile.

The Williamson ether synthesis, a classic method for forming ethers, can be significantly enhanced by the use of Lewis acids. researchgate.net In this reaction, a phenoxide is reacted with an alkyl halide. A Lewis acid can coordinate to the oxygen atom of the carbonyl group in 3-hydroxybenzaldehyde, increasing the acidity of the phenolic proton and facilitating the formation of the phenoxide nucleophile. Alternatively, the Lewis acid can activate the alkyl halide, making it more susceptible to nucleophilic attack.

The choice of Lewis acid is critical and can influence the reaction's efficiency and selectivity. Common Lewis acids that could be employed in this synthesis include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and zinc chloride (ZnCl₂). The effectiveness of a particular Lewis acid is dependent on several factors, including the specific substrates and reaction conditions.

| Lewis Acid | Potential Role in Synthesis | Anticipated Outcome |

| Aluminum Chloride (AlCl₃) | Activation of chloroacetone | Enhanced rate of nucleophilic substitution |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Facilitation of phenoxide formation | Increased yield of the ether product |

| Zinc Chloride (ZnCl₂) | General catalyst for ether synthesis | Promotion of the reaction under milder conditions |

This table presents a conceptual application of Lewis acids to the synthesis of this compound based on established principles of carbonyl and ether synthesis chemistry.

Transition metal catalysis offers a versatile and powerful alternative for the formation of the crucial C-O bond in this compound. Palladium- and copper-based catalytic systems are particularly prominent in the formation of aryl ethers. rsc.orgmdpi.com These methods often allow for the coupling of aryl halides or their surrogates with alcohols under milder conditions than traditional methods.

For the synthesis of this compound, a plausible approach would involve the coupling of a protected 3-hydroxybenzaldehyde derivative with a propanone-containing fragment. For instance, a palladium-catalyzed cross-coupling reaction could be employed between 3-bromobenzaldehyde (with the aldehyde group protected as an acetal) and the sodium salt of 2-hydroxypropanone. The choice of ligand for the palladium catalyst is crucial for the success of such a coupling reaction, with ligands like Xantphos being effective in similar transformations. rsc.org

Copper-catalyzed Ullmann-type reactions are also a viable option for the synthesis of aryl ethers. organic-chemistry.org These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. In the synthesis of this compound, this could involve the reaction of 3-iodobenzaldehyde with the alkoxide of 2-hydroxypropanone, catalyzed by a copper(I) salt.

| Catalyst System | Reactants | Potential Advantages |

| Pd(OAc)₂ / Xantphos | 3-bromobenzaldehyde (protected), 2-hydroxypropanone | High efficiency, broad functional group tolerance |

| CuI / Ligand | 3-iodobenzaldehyde, 2-hydroxypropanone | Cost-effectiveness, well-established methodology |

This table outlines potential transition metal-catalyzed routes to this compound, drawing on established cross-coupling methodologies.

Transition metal catalysts can also mediate rearrangements that could lead to the desired ether linkage, although this is a less direct approach for this specific target molecule.

Stereoselective and Asymmetric Synthetic Pathways to Chiral Analogs

The synthesis of chiral analogs of this compound, where a stereocenter is introduced in the propoxy chain, requires the use of stereoselective or asymmetric synthetic methods. These approaches are essential for accessing enantiomerically pure compounds, which are often required for applications in medicinal chemistry and materials science.

One strategy to introduce chirality is to start from a chiral building block. For example, enantiomerically pure (R)- or (S)-1-chloropropan-2-one could be used in a Williamson ether synthesis with 3-hydroxybenzaldehyde. This substrate-controlled approach would transfer the chirality of the starting material to the final product.

Alternatively, asymmetric catalysis can be employed to create the stereocenter during the reaction. For instance, the asymmetric opening of a prochiral epoxide, such as propylene oxide, with 3-hydroxybenzaldehyde as the nucleophile, catalyzed by a chiral Lewis acid or a chiral transition metal complex, could yield a chiral secondary alcohol. organicreactions.org Subsequent oxidation of the alcohol would then provide the desired chiral keto-ether.

Another approach involves the asymmetric reduction of a precursor containing a prochiral ketone. For example, a molecule with a 3-(2,3-dioxopropoxy)benzaldehyde structure could be selectively reduced at one of the ketone functionalities using a chiral reducing agent or a catalytic asymmetric hydrogenation, leading to a chiral hydroxy-ketone.

| Asymmetric Strategy | Key Transformation | Chiral Catalyst/Reagent |

| Chiral Pool Synthesis | Williamson ether synthesis | (R)- or (S)-1-chloropropan-2-one |

| Catalytic Asymmetric Epoxide Opening | Nucleophilic ring-opening | Chiral Salen-metal complexes |

| Catalytic Asymmetric Reduction | Ketone reduction | Chiral oxazaborolidines (CBS reagents) |

This table summarizes potential stereoselective and asymmetric pathways to chiral analogs of this compound, based on well-established asymmetric synthesis methodologies.

The development of such stereoselective routes is a significant area of research, as it allows for the preparation of specific stereoisomers with potentially unique biological activities or material properties. semanticscholar.orgnih.govresearchgate.net

Green Chemistry Principles and Sustainable Practices in Synthetic Route Design

The application of green chemistry principles is increasingly important in the design of synthetic routes to minimize environmental impact. organic-chemistry.orgacs.org For the synthesis of this compound, several green chemistry strategies can be implemented to create more sustainable processes.

Atom Economy and Waste Reduction: The ideal synthetic route would have a high atom economy, meaning that a maximal number of atoms from the reactants are incorporated into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones. For example, a transition metal-catalyzed coupling reaction is preferable to a multi-step synthesis involving protecting groups and stoichiometric reagents.

Use of Safer Solvents and Reagents: The choice of solvents and reagents has a significant impact on the environmental footprint of a synthesis. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. rsc.orgimperial.ac.uk For instance, conducting the Williamson ether synthesis using a phase-transfer catalyst can enable the use of water as a solvent, reducing the need for volatile organic compounds. jetir.orgfzgxjckxxb.com

Energy Efficiency: Synthetic methods that can be performed at ambient temperature and pressure are more energy-efficient. Microwave-assisted synthesis is another technique that can often reduce reaction times and energy consumption.

Renewable Feedstocks: While not directly applicable to the core structure of this compound which is derived from petroleum-based feedstocks, the principles of using renewable resources should be considered for any large-scale production.

Process Mass Intensity (PMI): A key metric in green chemistry is the Process Mass Intensity, which is the ratio of the total mass of materials used (water, solvents, reagents, starting materials) to the mass of the final product. A lower PMI indicates a more sustainable process.

| Green Chemistry Principle | Application in Synthesis of this compound |

| High Atom Economy | Employing catalytic C-O bond formation reactions. |

| Safer Solvents | Utilizing water with phase-transfer catalysis or ionic liquids. jetir.org |

| Energy Efficiency | Developing catalytic systems that operate at lower temperatures. |

| Waste Reduction | Designing one-pot syntheses to minimize workup and purification steps. |

This table illustrates how green chemistry principles can be applied to the synthesis of this compound, aiming for more sustainable chemical production.

By integrating these principles into the design of synthetic routes, the chemical industry can move towards more environmentally responsible manufacturing processes.

Elucidation of Molecular Structure and Stereochemical Features

Advanced Spectroscopic Characterization Techniques

A combination of high-resolution spectroscopic methods is essential for the unambiguous determination of the molecular structure of 3-(2-Oxopropoxy)benzaldehyde.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

One-dimensional NMR experiments provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the propoxy chain, and the methyl protons of the acetyl group. The chemical shifts (δ) and coupling constants (J) of these signals would provide insights into the electronic environment and neighboring protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Signals for the aldehydic carbonyl carbon, the ketone carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon would be expected at characteristic chemical shifts.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data from similar compounds, as experimental data is unavailable.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic CH | 9.8 - 10.0 | 190 - 195 |

| Aromatic CHs | 7.0 - 8.0 | 110 - 160 |

| Methylene O-CH₂ | 4.5 - 5.0 | 65 - 75 |

| Methylene CH₂-C=O | 2.8 - 3.2 | 40 - 50 |

| Methyl CH₃ | 2.1 - 2.4 | 25 - 30 |

| Ketone C=O | --- | 200 - 210 |

This table is for illustrative purposes and does not represent experimental data.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and understanding the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity within the aromatic spin system and the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms, enabling the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart, which is essential for piecing together the entire molecular structure, including the connection of the oxopropoxy side chain to the benzaldehyde (B42025) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This would be valuable for determining the preferred conformation of the flexible propoxy chain relative to the aromatic ring.

High-Resolution Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the molecular formula, C₁₀H₁₀O₃.

MS/MS (Tandem Mass Spectrometry): By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, MS/MS experiments would help to elucidate the fragmentation pathways. This data would provide further structural confirmation by identifying characteristic losses, such as the loss of the acetyl group or cleavage of the ether bond.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This would offer an unambiguous depiction of the molecule's conformation and any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. To date, no crystallographic data for this compound has been reported.

Chromatographic and Advanced Separation Techniques for Purity Assessment and Isolation

The purification and analysis of this compound rely on modern chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly crucial for assessing its purity and analyzing its volatile characteristics.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for compounds of similar polarity. In this method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase researchgate.net.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of this compound, influenced by its aldehyde, ether, and ketone functionalities, determines its retention time on the column. A typical mobile phase for analyzing benzaldehyde derivatives consists of a mixture of water, acetonitrile, and an acid like acetic or phosphoric acid to control the pH and improve peak shape researchgate.netsielc.com. Detection is often achieved using an ultraviolet (UV) or Diode Array Detector (DAD), as the benzene ring is a strong chromophore researchgate.net. By comparing the retention time and UV spectrum of the sample to that of a known standard, the compound can be identified and its purity can be accurately determined. This method is scalable and can be adapted for preparative separation to isolate the pure compound sielc.com.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Isocratic mixture of Water:Acetonitrile:Glacial Acetic Acid (e.g., 760:240:5, v/v/v) | Elutes the compound from the column; the organic modifier (acetonitrile) and acid are adjusted for optimal separation. researchgate.net |

| Flow Rate | 1.0 - 2.0 mL/min | Controls the speed of the mobile phase and influences retention time and resolution. researchgate.net |

| Detector | UV/DAD at 254 nm | Detects the analyte based on its absorbance of UV light. researchgate.net |

| Column Temperature | 25 °C (Ambient) | Ensures reproducible retention times by maintaining a constant temperature. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify the volatile components of a sample. For this compound, GC-MS analysis would involve vaporizing the compound and separating it from other volatile impurities on a capillary column before detection by a mass spectrometer.

The sample is injected into a heated port, where it vaporizes and is carried by an inert gas (like helium) onto a long, thin capillary column fmach.it. The column's stationary phase interacts with the compound based on its volatility and polarity, leading to separation. As the compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment in a reproducible manner fmach.it. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments.

For this compound, characteristic fragments would be expected. The mass spectrum of the related compound benzaldehyde shows a prominent molecular ion peak at m/z = 105 and a base peak at m/z = 77, corresponding to the loss of the aldehyde group and the formation of the phenyl cation, respectively nih.gov. The analysis of this compound would likely reveal fragments corresponding to the benzaldehyde moiety, the oxopropyl cation, and other characteristic cleavages along the ether linkage. This technique is highly sensitive and specific, making it ideal for confirming the identity of the compound and analyzing its volatile profile for any impurities nih.gov.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., Rtx-WAX, 60 m × 0.25 mm i.d.) | Separates volatile compounds based on boiling point and polarity. fmach.it |

| Carrier Gas | Helium at ~1.2 mL/min | Transports the vaporized sample through the column. fmach.it |

| Oven Program | Initial temp 40°C, ramp at 2°C/min to 240°C, hold for 10 min | Controls the temperature to ensure separation of compounds with different volatilities. fmach.it |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. fmach.it |

| Expected Fragments (m/z) | Fragments corresponding to C₇H₅O⁺ (benzaldehyde cation), C₆H₅⁺ (phenyl cation), CH₃COCH₂⁺ (acetonyl cation) | Provides structural information for compound identification. |

Mechanistic Investigations and Chemical Reactivity Studies

Reaction Kinetics and Thermodynamic Analysis of Transformations

The reactivity of 3-(2-Oxopropoxy)benzaldehyde is primarily dictated by the two carbonyl centers: the aldehyde and the ketone. In general, aldehydes are kinetically more reactive towards nucleophiles than ketones. libretexts.orglibretexts.org This heightened reactivity is attributed to two main factors:

Steric Hindrance: The aldehyde's carbonyl carbon is bonded to a hydrogen atom and a carbon atom, making it less sterically hindered than the ketone's carbonyl carbon, which is bonded to two carbon atoms. libretexts.org

Electronic Effects: The aldehyde has only one electron-donating alkyl group, whereas a ketone has two. This results in the aldehyde's carbonyl carbon having a greater partial positive charge, rendering it more electrophilic and susceptible to nucleophilic attack. libretexts.orgquora.com

The benzaldehyde (B42025) moiety in the molecule is somewhat deactivated by the electron-donating resonance effect of the aromatic ring, making it less electrophilic than aliphatic aldehydes. libretexts.orglibretexts.org However, it remains significantly more reactive than the internal ketone group.

Therodynamically, nucleophilic addition to both carbonyls is typically exothermic, leading to the formation of a stable tetrahedral intermediate. libretexts.org The subsequent protonation to form an alcohol is also generally favorable. The precise thermodynamic parameters would depend on the specific nucleophile and reaction conditions.

Table 1: Comparative Theoretical Kinetic Data for Nucleophilic Attack This table presents illustrative data based on general principles of chemical reactivity.

| Functional Group | Relative Rate Constant (k_rel) at 298 K | Activation Energy (Ea) (Illustrative) | Steric Factor | Electronic Factor |

|---|---|---|---|---|

| Aldehyde (-CHO) | ~100-200 | Lower | Less Hindered | More Electrophilic |

Elucidation of Elementary Steps in Aldehyde and Ketone Functionality

The fundamental reaction mechanism for both the aldehyde and ketone functionalities in this compound is nucleophilic addition. libretexts.org The process involves two primary elementary steps:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon. This approach typically occurs at an angle of about 105° relative to the C=O bond axis. libretexts.org The sp²-hybridized carbonyl carbon rehybridizes to an sp³ geometry, and the pi electrons of the C=O bond move to the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a protic solvent or an added acid source (like H₃O⁺) to yield the final neutral alcohol product. libretexts.org

For neutral nucleophiles, such as water or amines, the mechanism is slightly different. The neutral nucleophile will attack the carbonyl carbon, and a proton is subsequently transferred from the nucleophile to the oxygen, often facilitated by an acid or base catalyst. libretexts.org

Reactivity Profile of the Aldehyde Functional Group

The aldehyde group is the more reactive of the two carbonyls in this compound. It readily undergoes reactions typical of aromatic aldehydes.

The aldehyde functionality is susceptible to attack from a wide range of strong and weak nucleophiles. The reaction proceeds via the formation of a tetrahedral intermediate, ultimately leading to an alcohol after protonation. libretexts.org

Strong Nucleophiles: Reagents like Grignard reagents (R-MgX), organolithium compounds (R-Li), and metal hydrides (e.g., Sodium Borohydride, Lithium Aluminum Hydride) react readily to form secondary alcohols. msu.edu

Weak Nucleophiles: Weaker nucleophiles, such as water, alcohols, and amines, typically require acid catalysis to enhance the electrophilicity of the carbonyl carbon for the reaction to proceed efficiently. msu.edu

Table 2: Scope of Nucleophilic Addition to the Aldehyde Group

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion (:H⁻) | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Cyanide Ion (:CN⁻) | HCN, NaCN | Cyanohydrin |

| Organometallic | CH₃MgBr, PhLi | Secondary Alcohol |

| Amine (:NH₂R) | CH₃NH₂ | Imine (Schiff Base) |

Condensation reactions involve a nucleophilic addition followed by a dehydration step.

Schiff Base Formation: The aldehyde reacts with primary amines (R-NH₂) in a reversible, acid-catalyzed reaction to form an imine, also known as a Schiff base. msu.edu The reaction begins with the nucleophilic attack of the amine on the aldehyde carbon, followed by proton transfers and the eventual elimination of a water molecule to form the C=N double bond. The rate of this reaction is typically maximal at a pH of around 5. msu.edu

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate), catalyzed by a weak base like an amine. The base deprotonates the active methylene compound to form a carbanion (an enolate), which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration yields a new C=C double bond.

Reactivity Profile of the Ketone Functional Group

The ketone group in this compound is less reactive than the aldehyde but can participate in characteristic ketone reactions, particularly those involving the adjacent alpha-protons.

The protons on the carbon atoms alpha (α) to the ketone carbonyl are acidic and can be removed by a base to form a nucleophilic enolate ion. The ketone in this compound has two different sets of alpha-protons: those on the methyl group and those on the methylene group adjacent to the ether oxygen.

Regioselectivity: Deprotonation can theoretically occur at either the methyl or the methylene position. However, the protons of the methyl group are generally more acidic and sterically less hindered than those of the methylene group. Therefore, under kinetically controlled conditions (strong, bulky base at low temperature, e.g., LDA at -78°C), the less substituted "kinetic" enolate is preferentially formed by removing a proton from the methyl group. Under thermodynamically controlled conditions (weaker base, higher temperature, e.g., NaOEt in EtOH), an equilibrium is established, which would also likely favor the kinetic enolate in this specific structure due to the electronic influence of the adjacent ether oxygen on the methylene protons.

Table 3: Conditions for Regioselective Enolate Formation This table presents expected outcomes based on established principles.

| Condition | Base | Solvent | Temperature | Major Product |

|---|---|---|---|---|

| Kinetic Control | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Less substituted enolate (from methyl group) |

Intramolecular and Intermolecular Aldol-Type Reactions and Condensations

Due to the absence of specific studies on this compound, this section cannot present experimental data. Theoretically, the compound possesses the necessary functional groups for both intramolecular and intermolecular aldol (B89426) reactions. The acidic protons on the methyl group of the 2-oxopropoxy side chain could be deprotonated by a base to form an enolate.

Intramolecularly , this enolate could then attack the electrophilic aldehyde carbon. The feasibility of this cyclization would depend on the thermodynamic stability of the resulting ring system.

Intermolecularly , in the presence of a suitable base, one molecule's enolate could react with the aldehyde of another molecule. Furthermore, this compound could potentially react with other aldehydes or ketones in mixed aldol condensations. The selectivity of these reactions would be a critical aspect to investigate.

Exploration of Intermolecular and Intramolecular Cyclization Pathways

Formation of Fused and Bridged Heterocyclic Systems

While numerous methods exist for the synthesis of fused and bridged heterocyclic systems from various benzaldehyde derivatives, there is no specific information available for reactions involving this compound. The bifunctional nature of the molecule, containing both an aldehyde and a ketone, suggests its potential as a precursor for forming heterocyclic structures. For instance, reactions with dinucleophiles could lead to the formation of fused ring systems. However, without experimental validation, any proposed pathway remains speculative.

Domino and Cascade Reaction Sequences

Domino and cascade reactions are efficient synthetic strategies that involve the formation of multiple bonds in a single operation. While such reaction sequences have been developed for other substituted benzaldehydes, their application to this compound has not been reported. The combination of the aldehyde and ketone functionalities could theoretically allow for the design of cascade sequences initiated by a reaction at one site, followed by a subsequent intramolecular transformation.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and three-dimensional shape of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electron distribution and the stable arrangement of atoms in space.

Geometry optimization is the process of finding the molecular structure that corresponds to the lowest energy, known as the equilibrium geometry. mdpi.com This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. arxiv.org For 3-(2-Oxopropoxy)benzaldehyde, this would result in precise predictions of bond lengths, bond angles, and dihedral angles. While DFT methods are widely used for such optimizations, specific calculated geometric parameters for this compound are not available in the consulted literature. mdpi.comelixirpublishers.com

Energy minimization is a key part of geometry optimization that seeks the most stable conformation of a molecule. chemrxiv.org Molecules with rotatable single bonds, such as the propoxy linker in this compound, can exist in various spatial arrangements called conformers. Conformational analysis involves systematically exploring these different arrangements to identify the most energetically favorable structures. This process helps in understanding the molecule's flexibility and its preferred shape in different environments. A comprehensive conformational analysis for this compound would reveal the relative stabilities of its different conformers, although specific results from such a study are not present in the available research.

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting a molecule's reactivity. It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

HOMO : This is the outermost orbital containing electrons and represents the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor (nucleophile).

LUMO : This is the innermost orbital without electrons and signifies the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor (electrophile).

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical stability and reactivity. researchgate.net A small energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a large energy gap suggests greater molecular stability. researchgate.net Calculations using DFT can provide precise values for these energies and help predict how this compound might behave in chemical reactions. researchgate.net

Table 1: Conceptual Global Reactivity Descriptors This table illustrates the types of data derived from HOMO-LUMO calculations. Specific values for this compound are not available in the cited sources.

| Parameter | Symbol | Formula | Description |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential | IP | -EHOMO | The energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness | η | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

Spectroscopic Property Prediction and Simulation

Computational methods are extensively used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the structure of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a molecule like this compound. liverpool.ac.uk These predictions are based on calculating the magnetic shielding around each nucleus in the optimized molecular geometry.

For a benzaldehyde (B42025) derivative, typical predicted ¹H NMR signals would include peaks in the aromatic region (approximately 7.2-7.5 ppm) and a distinct downfield singlet for the aldehyde proton (~10 ppm). brainly.com In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group would be expected to appear significantly downfield (around 190-200 ppm). brainly.com Comparing calculated spectra with experimental ones can confirm assignments and provide confidence in the determined structure. rsc.org

Vibrational frequency analysis computationally predicts the Infrared (IR) and Raman spectra of a molecule. cardiff.ac.uk By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes and their corresponding frequencies can be determined. elixirpublishers.com This allows for the assignment of specific molecular motions (stretches, bends, torsions) to the absorption bands observed in experimental spectra. researchgate.net

For this compound, key vibrational modes would include the C=O stretch of the aldehyde and ketone groups, C-O ether stretches, aromatic C=C stretching, and C-H stretching and bending vibrations. researchgate.net Theoretical spectra generated via DFT calculations can be compared with experimental data to provide a detailed understanding of the molecule's vibrational characteristics. researchgate.net

Table 2: Illustrative Vibrational Modes for Functional Groups in this compound This table provides typical frequency ranges for the functional groups present in the molecule. Specific calculated frequencies for the entire compound are not available in the cited sources.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Aldehyde/Benzene (B151609) Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Propoxy Chain | 3000 - 2850 |

| C=O Stretch (Aldehyde) | -CHO | 1740 - 1720 |

| C=O Stretch (Ketone) | -C(O)CH₃ | 1725 - 1705 |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 |

| C-O-C Stretch (Ether) | Ar-O-CH₂ | 1260 - 1000 |

UV-Vis Electronic Spectra (TD-DFT) and Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating ultraviolet-visible (UV-Vis) absorption spectra. nih.govresearchgate.net This technique calculates the energies of electronic excitations from the ground state to various excited states. mdpi.com The results provide the absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). chemrxiv.org

For an aromatic carbonyl compound like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the benzene ring and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms. mdpi.com TD-DFT analysis can elucidate the specific orbitals involved in each electronic transition, offering a detailed picture of the molecule's photophysical properties. nih.gov

Table 3: Conceptual TD-DFT Output for Electronic Transitions This table illustrates the type of information generated by a TD-DFT calculation. Specific predicted data for this compound is not available in the cited sources.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | Data Not Available | Data Not Available | Data Not Available | e.g., HOMO -> LUMO (n -> π) |

| S2 | Data Not Available | Data Not Available | Data Not Available | e.g., HOMO-1 -> LUMO (π -> π) |

| S3 | Data Not Available | Data Not Available | Data Not Available | e.g., HOMO -> LUMO+1 (π -> π*) |

Reaction Mechanism Pathway Elucidation through Transition State Calculations

Theoretical calculations are instrumental in mapping the intricate pathways of chemical reactions involving this compound. By modeling the interactions between molecules, computational chemistry can identify the most probable routes from reactants to products, pinpointing the transient, high-energy structures known as transition states. These calculations are fundamental to understanding the kinetics and thermodynamics that govern the compound's reactivity. For instance, theoretical studies on the reactions of benzaldehyde derivatives, such as H-atom abstraction or condensation reactions, have successfully employed Density Functional Theory (DFT) to model reaction profiles. researchgate.netnih.gov

A potential energy surface (PES) is a multidimensional map that correlates the potential energy of a system of atoms with their geometric positions. libretexts.orglibretexts.org For a chemical reaction, the pathway of minimum energy on this surface, known as the reaction coordinate, represents the most likely trajectory for the transformation from reactants to products. libretexts.org This path traverses through an energy maximum, which corresponds to the transition state. libretexts.org

Mapping the PES for a reaction involving this compound would involve selecting appropriate reaction coordinates, which are typically changes in bond lengths and angles associated with the bond-breaking and bond-forming processes. For example, in a nucleophilic addition to the aldehyde group, the reaction coordinate would primarily involve the distance between the nucleophile and the carbonyl carbon, as well as the C=O bond length. Computational methods systematically vary these geometric parameters to calculate the corresponding energy, thereby constructing a detailed map of the reaction landscape. researchgate.net

The transition state represents the highest energy point along the reaction coordinate and is characterized as a saddle point on the PES. libretexts.orglibretexts.org The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that dictates the reaction rate. A higher activation energy barrier corresponds to a slower reaction.

Table 1: Illustrative Example of Calculated Activation Energies for a Hypothetical Two-Step Reaction of this compound. Note: This data is hypothetical and for illustrative purposes only.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Nature of Step |

| Step 1 | Nucleophilic attack on carbonyl carbon | 15.2 | Rate-Determining Step |

| Step 2 | Proton transfer to form final product | 8.5 | Fast Step |

Non-Linear Optical (NLO) Properties and Molecular Polarizability Studies

Non-linear optical (NLO) materials are crucial for modern technologies like optical switching and frequency conversion. Organic molecules featuring electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system are promising candidates for NLO applications due to their potential for large molecular hyperpolarizabilities. nih.govrsc.org In this compound, the benzaldehyde moiety acts as an electron-accepting group, while the ether-linked oxopropoxy group can function as an electron donor.

Computational quantum chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of molecules. medmedchem.comnih.gov Key parameters calculated include the electric dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. A large value for the first hyperpolarizability (β) is a primary indicator of a strong second-order NLO response. rsc.org These calculations help in the rational design of new molecules with enhanced NLO properties by allowing for systematic modifications of the donor, acceptor, and π-bridge components. nih.gov

Table 2: Representative Theoretical NLO Properties for a Benzaldehyde Derivative Calculated via DFT. Note: This data is representative of typical calculations for similar molecules and not specific to this compound.

| Property | Symbol | Calculated Value (a.u.) | Description |

| Dipole Moment | μ | 3.5 D | Measures the molecule's overall polarity. |

| Average Polarizability | ⟨α⟩ | 1.5 x 10⁻²³ esu | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β_total | 8.9 x 10⁻³⁰ esu | Quantifies the second-order NLO response. |

| Second Hyperpolarizability | ⟨γ⟩ | 2.1 x 10⁻³⁵ esu | Quantifies the third-order NLO response. |

Intramolecular Charge Transfer (ICT) Interactions

Intramolecular charge transfer (ICT) is a fundamental process in donor-acceptor molecules where, upon electronic excitation by light, electron density moves from the donor moiety to the acceptor moiety. researchgate.netnih.gov This phenomenon is central to the functioning of many NLO materials and fluorescent probes. nih.govnih.gov The structure of this compound, with its donor (alkoxy) and acceptor (formyl) groups attached to a benzene ring, provides a framework for potential ICT.

Theoretical modeling can visualize and quantify ICT by analyzing the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov In a typical D-π-A system, the HOMO is predominantly localized on the electron-donating fragment, while the LUMO is centered on the electron-accepting fragment. nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter; a smaller gap is generally associated with easier electronic excitation and more significant ICT character. nih.gov This charge redistribution upon excitation leads to a large change in the dipole moment, which is directly related to the molecule's NLO properties. researchgate.net

Applications As a Synthetic Building Block in Complex Organic Synthesis

Precursor in Natural Product Total Synthesis

There is currently no available scientific literature that documents the use of 3-(2-Oxopropoxy)benzaldehyde as a direct precursor in the total synthesis of any known natural products.

Scaffold for Heterocyclic Compound Construction

No specific examples were found in the scientific literature detailing the use of this compound as a primary scaffold for the construction of the heterocyclic compounds listed below.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoindolinones, Pyrimidines, Oxazoles)

A thorough search of chemical databases and academic journals did not yield any specific methods for the synthesis of isoindolinones, pyrimidines, or oxazoles that utilize this compound as a starting material. While general synthetic routes for these heterocycles from various aldehydes are well-established, applications of this specific substituted benzaldehyde (B42025) are not reported. researchgate.netijpsonline.comorganic-chemistry.orgmdpi.com

Synthesis of Oxygen-Containing Heterocycles (e.g., Fused Furans, Pyran Derivatives)

There is no documented evidence of this compound being employed in the synthesis of fused furans or pyran derivatives. Research in this area typically involves different precursors for the construction of these oxygen-containing ring systems. rsc.orgresearchgate.net

Development of Diverse Libraries of Functionalized Molecules

The use of this compound as a core structure for the development of diverse libraries of functionalized molecules is not described in the available literature.

Role in Multi-component Cascade Reactions for Increased Molecular Complexity

No studies have been identified that report the application of this compound in multi-component cascade reactions to generate increased molecular complexity. While multi-component reactions are a powerful tool in organic synthesis, the participation of this specific compound has not been documented. nih.govresearchgate.net

Future Research Directions and Emerging Perspectives

Exploration of Novel and Efficient Synthetic Routes

The classical synthesis of 3-(2-Oxopropoxy)benzaldehyde typically involves the O-alkylation of 3-hydroxybenzaldehyde (B18108) with an acetone (B3395972) equivalent, such as chloroacetone. While effective, this method is ripe for innovation. Future research will likely target the development of one-pot procedures and novel synthetic strategies that enhance efficiency and yield.

One promising avenue is the adoption of two-step, one-pot reduction/cross-coupling procedures, which have been successfully applied to a variety of functionalized benzaldehydes. acs.orgrug.nlresearchgate.net Such a strategy could involve the use of a protected 3-hydroxybenzaldehyde derivative that undergoes a cross-coupling reaction to introduce the oxopropoxy side chain, followed by in-situ deprotection. The use of stable intermediates, like aluminum hemiaminals, can protect the reactive aldehyde group during the coupling reaction, allowing for the use of highly reactive organometallic reagents. acs.orgrug.nlresearchgate.net This approach could significantly shorten reaction times and reduce the need for intermediate purification steps. nih.gov

Furthermore, research into alternative starting materials beyond 3-hydroxybenzaldehyde could unlock new synthetic pathways. For instance, methods for the direct conversion of alkoxy-substituted benzenes into their corresponding benzaldehydes are being explored, which could offer a more direct route to the target molecule if a suitable precursor is identified. google.com

Key Research Objectives:

Investigation of novel protecting group strategies for the aldehyde functionality that are compatible with various coupling reactions. acs.orgrug.nl

Exploration of alternative precursors and tandem reactions to streamline the synthetic process. liberty.edu

Development of Advanced and Sustainable Catalytic Systems

Catalysis is central to the green and efficient synthesis of aryl ethers like this compound. Future efforts will concentrate on developing catalysts that are not only highly active and selective but also sustainable and reusable.

Palladium-catalyzed allylic etherification of phenols has demonstrated high efficiency in forming C-O bonds under mild conditions. frontiersin.org Adapting these systems for O-alkylation with saturated ketones could provide a robust method for synthesis. Similarly, nickel-catalyzed systems, particularly those activated by visible light, are emerging as powerful tools for C-O coupling reactions, offering a potentially more economical alternative to palladium. researchgate.netacs.org These photocatalytic systems can operate at room temperature and often exhibit broad substrate scope. researchgate.net

Phase-transfer catalysis (PTC) represents another area of significant potential. PTCs are known to enhance reaction rates in biphasic systems, which is common in the O-alkylation of phenols. mdpi.com The development of novel, highly efficient, and recyclable phase-transfer catalysts could make the synthesis of this compound more environmentally friendly and cost-effective. Research into heterogeneous catalytic systems is also crucial, as they simplify catalyst separation and recycling, aligning with the principles of green chemistry. magtech.com.cn

| Catalytic System | Potential Catalyst Examples | Key Advantages for Future Research | Reference |

|---|---|---|---|

| Palladium-Based Catalysis | PdCl2(dppf) | High efficiency, good functional group tolerance, established methodology for C-O bond formation. | frontiersin.org |

| Nickel-Based Photocatalysis | Ni(II) complexes with photosensitizers (e.g., thioxanthen-9-one) | Uses visible light, operates under mild conditions, more economical than palladium. | researchgate.netacs.org |

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium bromide (TBAB), Triethylbenzylammonium chloride (TEBA) | Enhances reaction rates in biphasic systems, potential for solvent-free conditions, cost-effective. | mdpi.com |

| Heterogeneous Catalysis | Cobalt oxides, supported noble metals | Ease of catalyst separation and recycling, potential for continuous processes, improved sustainability. | magtech.com.cnresearchgate.net |

Integration into Flow Chemistry Methodologies for Continuous Production

The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability. wvu.eduresearchgate.net Flow chemistry is particularly well-suited for the synthesis of fine chemicals like substituted benzaldehydes. beilstein-journals.orgrsc.org The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to higher yields, better selectivity, and improved safety, especially for exothermic reactions. nih.govrsc.org

Future research should focus on developing a continuous-flow process for this compound. This would involve the design of a reactor setup where 3-hydroxybenzaldehyde and an alkylating agent are continuously mixed in the presence of a catalyst, potentially a packed-bed heterogeneous catalyst for easy separation. nih.gov Such a system could be automated, allowing for high-throughput production and rapid process optimization. rsc.org Telescoped processes, where multiple reaction steps are linked together in a continuous system without intermediate purification, could further enhance efficiency. rsc.orgrsc.org

Advantages of Flow Chemistry Implementation:

Enhanced Safety: Better management of reaction exotherms and handling of hazardous reagents. rsc.org

Improved Efficiency: Higher yields and selectivity due to precise control of reaction conditions. beilstein-journals.org

Scalability: Seamless scaling from laboratory to pilot and industrial production. rsc.org

Automation: Potential for high-throughput synthesis and automated process optimization. rsc.org

Discovery of New Chemical Transformations and Rearrangements

The bifunctional nature of this compound, containing both an aldehyde and a ketone group, makes it an attractive substrate for exploring novel chemical transformations. Future research could uncover new reactions and rearrangements, leading to the synthesis of diverse and complex molecular architectures.

Multicomponent reactions (MCRs) offer a powerful strategy for generating molecular complexity in a single step. researchgate.net The aldehyde group of this compound could participate in MCRs to construct novel heterocyclic systems. oiccpress.comoiccpress.com For example, it could react with amines, and other nucleophiles in one-pot procedures to yield complex isoindolinone or oxazine (B8389632) derivatives. researchgate.netoiccpress.com

Additionally, the ketone functionality could be a handle for various transformations. Its conversion to an oxime followed by a Beckmann rearrangement could provide access to novel amide structures. masterorganicchemistry.com Intramolecular cyclization reactions between the aldehyde and the side chain could also be explored under various catalytic conditions to form new ring systems.

| Transformation Type | Reactive Site | Potential Products | Potential Significance |

|---|---|---|---|

| Multicomponent Reactions | Aldehyde group | Substituted isoindolinones, oxazines, other heterocycles | Rapid generation of molecular diversity for biological screening. |

| Beckmann Rearrangement | Ketone group (via oxime) | Amides and lactams | Access to novel polyamide structures. |

| Intramolecular Cyclization | Aldehyde and side chain | Fused or spirocyclic ethers/lactones | Creation of complex, rigid scaffolds for medicinal chemistry. |

| Tandem Reactions | Aldehyde group | Ortho-functionalized derivatives | Efficient synthesis of highly substituted aromatic compounds. |

Enhanced Predictive Capabilities through Advanced Computational Modeling

Computational chemistry is an indispensable tool for accelerating chemical research. For this compound, advanced computational modeling can provide deep insights into its reactivity, guide the design of new syntheses, and predict the properties of its derivatives.

Future research will likely leverage quantum mechanical calculations, such as Density Functional Theory (DFT), to elucidate reaction mechanisms for both its synthesis and subsequent transformations. This understanding can help in optimizing reaction conditions and in the rational design of more efficient catalysts. For instance, modeling the interaction between a catalyst and the substrate can help identify key structural features that enhance catalytic activity and selectivity.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity or toxicity of derivatives of this compound. nih.gov By correlating molecular descriptors with experimental data, these models can prioritize the synthesis of compounds with desired properties, thereby saving time and resources. nih.gov Such predictive models are crucial for applications in drug discovery and materials science.

Applications of Computational Modeling:

Mechanism Elucidation: Understanding the step-by-step pathway of reactions to identify rate-limiting steps and potential side reactions.

Catalyst Design: In-silico screening and design of catalysts with improved activity, selectivity, and stability.

Property Prediction: Forecasting the physicochemical, biological, and toxicological properties of novel derivatives. nih.gov

Reaction Optimization: Predicting optimal reaction conditions to maximize yield and minimize byproducts.

Q & A

Q. What are the common synthetic routes for 3-(2-Oxopropoxy)benzaldehyde, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Synthesis typically involves coupling reactions between substituted benzaldehydes and oxypropoxy precursors. Key steps include:

- Nucleophilic Substitution : Reacting 3-hydroxybenzaldehyde with 2-bromopropanone under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxopropoxy group .

- Oxidation/Reduction Control : Use mild oxidizing agents (e.g., PCC) to avoid over-oxidation of the aldehyde group.

- Optimization : Temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 benzaldehyde to bromopropanone) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR :

- Aldehyde proton: δ ~9.8–10.2 ppm (singlet).

- Oxopropoxy methyl group: δ ~2.1–2.3 ppm (singlet).

- Aromatic protons: δ ~6.8–7.5 ppm (multiplet) .

- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ (aldehyde) and C-O-C stretch at ~1250 cm⁻¹ (ether linkage) .

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₀H₁₀O₃, m/z ~178.06) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer: Discrepancies often arise from:

- Purity Variations : Use HPLC (>95% purity) and elemental analysis to standardize compound quality .

- Assay Conditions : Control variables like cell line viability (e.g., HepG2 vs. HEK293), solvent (DMSO concentration ≤0.1%), and exposure time .

- Mechanistic Studies : Employ siRNA knockdown or competitive inhibition assays to validate target specificity (e.g., MAO inhibition studies in Parkinson’s models) .

Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets, and how can these models be validated experimentally?

Methodological Answer:

- Pharmacophore Modeling : Identify critical features (e.g., aldehyde group, oxopropoxy chain) using tools like Schrödinger’s Phase .

- Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., MAO-B) and calculate binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .

- Validation :

Reaction Pathways and Derivatives

Q. What are the major reaction pathways for this compound, and what derivatives are synthetically accessible?

Methodological Answer:

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported spectral data for this compound?

Methodological Answer:

- Reference Standards : Compare with commercially available analogs (e.g., 3-methoxy derivatives) for NMR/IR benchmarking .

- Solvent Effects : Note chemical shift variations (e.g., DMSO-d₆ vs. CDCl₃) in publications .

- Collaborative Validation : Share raw spectral data via repositories (e.g., PubChem) to enable cross-lab verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.